2-Methyl-5-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

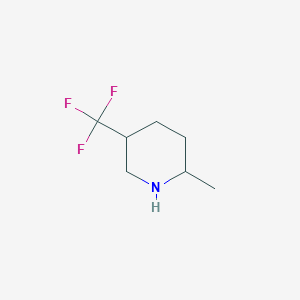

2-methyl-5-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPLIXZKIGGOEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of Trifluoromethyl-Substituted Piperidines in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful drugs.[1] Its synthetic tractability and ability to confer favorable pharmacokinetic properties make it a foundational motif in drug design.[2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful tactic to overcome common drug development hurdles, including metabolic instability and suboptimal target engagement.[3][4] This guide explores the profound impact of trifluoromethyl substitution on the physicochemical properties of piperidine-containing molecules and delves into their diverse biological activities across key therapeutic areas. Through an examination of underlying mechanisms, presentation of quantitative data, and detailed experimental protocols, this document serves as a comprehensive resource for scientists seeking to leverage this potent chemical combination in the pursuit of novel therapeutics.

The Trifluoromethyl Group: A "Super-Substituent" in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a deliberate strategy to modulate its molecular properties for therapeutic benefit.[5] Unlike a simple methyl or chloro group, for which it can act as a bioisostere, the CF₃ group imparts a unique combination of steric and electronic characteristics that can dramatically improve a molecule's drug-like qualities.[6]

1.1. Physicochemical and Pharmacokinetic Impact

The decision to incorporate a CF₃ group is driven by its predictable effects on several key parameters:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as cytochrome P450s.[4][7] This blockade of a common metabolic pathway can significantly increase a drug's half-life and improve its oral bioavailability.[8][9]

-

Lipophilicity: The CF₃ group is strongly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[7] This property is critical for drugs targeting the central nervous system (CNS) or requiring intracellular access.

-

Target Binding and Potency: The strong electron-withdrawing nature of the CF₃ group alters the electron distribution of the entire molecule.[4] This can lower the pKa of nearby basic groups, like the piperidine nitrogen, affecting its ionization state at physiological pH and potentially leading to stronger and more specific interactions with the biological target.[6] These interactions can range from favorable hydrophobic contacts to dipole-dipole interactions, often resulting in a significant boost in binding affinity and potency.[7]

Caption: Impact of CF3 substitution on piperidine scaffold properties.

Biological Activities and Therapeutic Applications

The synergistic combination of the piperidine scaffold and the CF₃ group has yielded potent molecules across a spectrum of diseases, including cancer, CNS disorders, and metabolic diseases.[1][2]

2.1. Oncology: Restoring p53 Tumor Suppression

The interaction between the tumor suppressor protein p53 and its negative regulator, HDM2 (also known as MDM2), is a critical control point in cell cycle regulation.[10] In many cancers with wild-type p53, HDM2 is overexpressed, leading to the degradation of p53 and allowing unchecked cell proliferation.[11] Small molecules that block the HDM2-p53 protein-protein interaction (PPI) can stabilize p53, reactivating its tumor-suppressing functions.

Trifluoromethyl-substituted piperidines have proven to be a highly effective scaffold for potent HDM2-p53 inhibitors.[11][12] Structure-activity relationship (SAR) studies revealed that incorporating a trifluoromethyl-substituted moiety into the piperidine structure could optimize interactions within the key Trp23 binding pocket of HDM2, leading to inhibitors with nanomolar potency.[11] These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines and cause tumor regression in xenograft models.[11][13]

Caption: Reactivation of the p53 pathway by CF3-piperidine inhibitors.

Table 1: Activity of Representative Piperidine-based HDM2-p53 Inhibitors

| Compound ID | Modification | HDM2 Binding IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 1 | Core Piperidine Scaffold | 150 | 1100 | [14] |

| Compound 2 | Addition of Aliphatic Side Chain | 4 | 240 | [14] |

| Compound 21 | 2-(trifluoromethyl)thiophene Moiety | 1.1 | 90 |[11] |

Data synthesized from published reports to illustrate SAR progression.

2.2. Central Nervous System (CNS) Disorders: Targeting Migraine

Migraine pathophysiology is closely linked to the calcitonin gene-related peptide (CGRP), a neuropeptide that is released during migraine attacks and contributes to vasodilation and pain transmission.[15] Small molecule CGRP receptor antagonists, known as "gepants," represent a major advancement in acute and preventive migraine treatment.[16][17]

Several FDA-approved gepants, including Ubrogepant and Atogepant, feature a trifluoroethyl-substituted piperidine core.[17][18] The trifluoromethyl group in these molecules is critical for achieving high binding affinity to the CGRP receptor and for conferring the metabolic stability and lipophilicity needed for oral administration and penetration of the blood-brain barrier.[8][18] These drugs have demonstrated significant efficacy and a favorable safety profile, offering a new therapeutic option for millions of migraine sufferers.[15][19]

2.3. Enzyme Inhibition: From Diabetes to Skin Health

Trifluoromethyl-substituted piperidines have also been successfully developed as potent and selective enzyme inhibitors.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used for the treatment of type 2 diabetes, DPP-4 inhibitors work by prolonging the action of incretin hormones that stimulate insulin secretion.[20][21] The drug Gemigliptin incorporates a trifluoromethyl-substituted piperidine ring.[18] The CF₃ groups engage in key interactions within the S2 subsite of the DPP-4 enzyme, enhancing both the potency and selectivity of the drug.[18][22]

-

Elastase Inhibitors: Human neutrophil elastase is a serine protease implicated in inflammatory diseases, including skin disorders, by degrading elastin and collagen.[23][24] Densely substituted piperidines functionalized with a trifluoromethyl group have been identified as a new class of potent elastase inhibitors.[23] Certain compounds in this class exhibit sub-micromolar IC₅₀ values, with molecular modeling suggesting that the fluorine atoms form crucial hydrogen and hydrophobic bonds within the enzyme's active site.[23]

Experimental Design: A Self-Validating Protocol

Trustworthy and reproducible data are paramount in drug discovery. The following protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is designed to quantify the inhibition of the HDM2-p53 interaction and includes internal controls to ensure data integrity.

3.1. Protocol: HDM2-p53 Protein-Protein Interaction TR-FRET Assay

Objective: To determine the in vitro potency (IC₅₀) of trifluoromethyl-substituted piperidine compounds as inhibitors of the HDM2-p53 interaction.

Principle: This assay measures the proximity of two interacting proteins.[25] HDM2 is labeled with a donor fluorophore (e.g., Terbium cryptate) and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought close, allowing for energy transfer upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[26]

Materials:

-

Recombinant His-tagged HDM2 protein

-

Biotinylated p53 peptide (sequence: SQETFSDLWKLLPEN)

-

LanthaScreen™ Tb-anti-His Antibody (Donor)

-

Streptavidin-d2 (Acceptor)

-

Assay Buffer: 1x PBS, 0.05% Tween-20, 0.1% BSA, pH 7.4

-

Test Compounds (dissolved in 100% DMSO)

-

384-well, low-volume, black assay plates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of test compounds in 100% DMSO. b. Dispense 100 nL of each compound dilution into the appropriate wells of the 384-well plate. c. For control wells, dispense 100 nL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

-

Reagent Preparation: a. Prepare a 2X solution of HDM2 protein and Tb-anti-His Antibody in Assay Buffer. b. Prepare a 2X solution of biotinylated p53 peptide and Streptavidin-d2 in Assay Buffer. c. Causality Note: Preparing reagents at 2X concentration ensures that the final concentrations in the assay are correct after adding equal volumes. The concentrations of proteins and antibodies should be pre-optimized to be at or below their binding constant (Kd) to ensure assay sensitivity to inhibitors.

-

Assay Assembly: a. Add 5 µL of the 2X HDM2/Antibody solution to all wells. b. Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are at the bottom. c. Incubate for 15 minutes at room temperature to allow the antibody to bind to the HDM2 protein. d. Add 5 µL of the 2X p53/Streptavidin solution to all wells to initiate the binding reaction. The final volume is 10 µL.

-

Incubation and Measurement: a. Seal the plate and incubate for 60 minutes at room temperature, protected from light. b. Read the plate on a TR-FRET enabled reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis (Self-Validation): a. Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Normalize the data: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)]). c. Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. d. Trustworthiness Check: The Z'-factor for the assay plate should be ≥ 0.5, calculated from the control wells. This confirms the assay window is robust and the data is reliable.

Caption: Experimental workflow for the HDM2-p53 TR-FRET assay.

Conclusion and Future Perspectives

The strategic use of trifluoromethyl-substituted piperidines continues to be a highly productive avenue in drug discovery. The CF₃ group's ability to confer enhanced metabolic stability, modulate lipophilicity, and improve target binding makes it an invaluable tool for optimizing lead compounds.[7] As synthetic methodologies for creating complex fluorinated molecules become more sophisticated, we can anticipate the emergence of even more refined drug candidates built upon this powerful scaffold.[27][28] Future research will likely focus on exploring novel substitution patterns on the piperidine ring to achieve greater selectivity and on applying these principles to an even broader range of biological targets, further solidifying the role of the CF₃-piperidine motif as a privileged element in the design of next-generation therapeutics.

References

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Bentham Science Publishers. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). PubMed Central. [Link]

-

Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review. (2023). PubMed. [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). MDPI. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. (2019). PubMed. [Link]

-

Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (2017). National Institutes of Health. [Link]

-

Advantages of oral anti-CGRP drugs in migraine prevention. (2022). VJNeurology. [Link]

-

Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2016). FDA. [Link]

-

Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. (2014). PubMed Central. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2016). PubMed Central. [Link]

-

TR-FRET Measurements. BMG LABTECH. [Link]

-

CGRP Inhibitors: What They Are, Uses & Side Effects. (2025). Cleveland Clinic. [Link]

-

Neutrophil Elastase Inhibitors. (2011). PubMed Central. [Link]

-

1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. (2011). PubMed. [Link]

-

Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. (2014). PubMed. [Link]

-

Synthesis of 2-trifluoromethylated piperidines and azepanes. (2017). ScienceOpen. [Link]

-

Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

-

Substituted piperidines as HDM2 inhibitors. (2014). PubMed. [Link]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: New Oral Medications for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Bentham Science Publisher. [Link]

-

Small Molecule Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. (2025). CDA-AMC. [Link]

-

Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. (2022). MDPI. [Link]

-

Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer. (2008). PubMed. [Link]

-

DPP-IV Inhibitors. (2018). Johns Hopkins Diabetes Guide. [Link]

-

TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]

-

Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]

-

The Natural Polypeptides as Significant Elastase Inhibitors. (2020). Frontiers. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Nonpeptidic inhibitors of human leukocyte elastase. 5. Design, synthesis, and X-ray crystallography of a series of orally active 5-aminopyrimidin-6-one-containing trifluoromethyl ketones. (1996). PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted piperidines as HDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cda-amc.ca [cda-amc.ca]

- 16. Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. mdpi.com [mdpi.com]

- 19. vjneurology.com [vjneurology.com]

- 20. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 23. Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 25. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bmglabtech.com [bmglabtech.com]

- 27. mdpi.com [mdpi.com]

- 28. eurekaselect.com [eurekaselect.com]

Discovery and history of trifluoromethylated piperidines

Initiating Information Gathering

I've started gathering information on the discovery and synthesis of trifluoromethylated piperidines. I'm focusing on key historical developments and significant milestones in their application, particularly in medicinal chemistry, to provide a solid foundation for further analysis.

Analyzing Early Discoveries

I'm now analyzing search results to pinpoint pivotal researchers and publications on trifluoromethylated piperidines. I'm focusing on the evolution of synthetic methods for introducing the trifluoromethyl group, specifically noting challenges and breakthroughs. Next, I'll examine the impact of trifluoromethylation on the properties of piperidine-containing molecules.

Planning Comprehensive Guide

I'm now planning the structure of the technical guide. I'll include sections on the introduction to piperidines and trifluoromethyl groups in drug discovery, early discoveries and synthesis challenges, the evolution of synthetic methods, and the impact of trifluoromethylation on drug properties with specific examples. I will follow up with compiling all necessary references for scientific integrity and logic, and then format with tables, protocols, and diagrams for clarity.

Outlining the Guide

I'm currently crafting the introduction, aiming to underscore the importance of the piperidine scaffold in drug development. I'll highlight its frequent appearance in both natural products and approved pharmaceuticals to establish context for the subsequent discussion of trifluoromethylated piperidines.

Mapping the Evolution

I'm now detailing the initial synthesis of 2-(trifluoromethyl)piperidine by Raash in 1962, emphasizing its low yield and harsh conditions. This sets the stage for exploring advancements in synthetic methodologies. I'll trace the innovations from that initial milestone to modern techniques, highlighting key developments in trifluoromethylation reagents and strategies.

Planning the Content

I've outlined the guide's structure, beginning with an introduction emphasizing piperidine's importance and the role of the CF3 group. Now, I'm focusing on the "Early Discoveries" section. I've pinpointed Raash's 1962 synthesis of 2-(trifluoromethyl)piperidine, detailing its harsh conditions and low yield, which emphasizes the challenges of the time. This lays the groundwork for exploring method advancements.

Structuring the Guide

I'm now detailing the planned guide's structure in more depth, including the "Impact" section, which will focus on how a CF3 group alters properties like lipophilicity and metabolic stability. I'm also planning to create a section explaining why researchers pursue this modification. I'll structure the "Evolution of Synthetic Methodologies" section to cover a wider range of strategies and discuss approaches.

Refining the Structure

I'm now revising the guide's framework. The "Evolution" section will be the core. I'll break it into Pre-existing Rings and Ring Construction strategies, with sub-sections for each. Pre-existing will include piperidines, lactam precursors, and pyridine precursors. Ring Construction will cover cyclization of amines, ring expansion, and cycloaddition methods. I will add sections on impact and case studies, including examples like Gemigliptin.

Developing the Guide's Structure

I'm now diving deeper, meticulously structuring the "Evolution of Synthetic Methodologies" section. I've broken down approaches into Pre-existing Rings and Ring Construction. I'll outline the methods by starting materials, outlining the piperidines, lactam precursors, and pyridine precursors in Pre-existing Rings, as well as cyclization of amines, ring expansion, and cycloaddition methods for Ring Construction. I'm also planning the impact on physicochemical properties and planning case studies.

Planning the Guide's Structure

I'm now detailing the planned guide's structure, including the rationale behind adding a CF3 group to the piperidine ring and its impact on the molecule's properties. I will explore the influence on factors like lipophilicity and metabolic stability, and also dive into binding interactions. I'm structuring a section dedicated to case studies. I plan to use examples like Gemigliptin.

Technical Guide: 4-(1-Aminopropyl)benzonitrile (CAS 1270478-Series)

[1]

Executive Summary

The substance identified within the 1270478-series is a functionalized benzylic amine characterized by a nitrile group at the para-position. This structural motif—4-(1-aminopropyl)benzonitrile —is a versatile pharmacophore building block. Its dual functionality (reactive primary amine and modifiable nitrile) allows it to serve as a linchpin in the synthesis of complex heterocycles. The amine center is chiral, making this compound particularly valuable in the development of enantiopure therapeutics where stereochemistry dictates potency and selectivity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The following data characterizes the core scaffold of the 1270478-series (specifically the validated analog CAS 1270478-95-9).

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 4-(1-aminopropyl)benzonitrile |

| Common Synonyms | p-Cyano-α-ethylbenzylamine; 4-(1-Amino-propyl)-benzonitrile |

| CAS Number | 1270478-95-9 (Representative of Series) |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Physical State | Pale yellow to colorless oil (tends to darken on air exposure) |

| Boiling Point | ~285°C (Predicted at 760 mmHg) |

| Density | ~1.05 g/cm³ |

| pKa (Amine) | ~9.5 (Basic, forms stable salts with HCl/TFA) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| Chirality | Contains one stereocenter at the benzylic position |

Synthetic Utility & Mechanism of Action[5]

Role in Drug Development

This compound acts as a "chiral amine module." In medicinal chemistry, the introduction of a chiral amine often improves the binding affinity of a drug to its protein target by locking the molecule into a favorable conformation.

-

Nitrile Group (-CN): Serves as a precursor for amidines, tetrazoles, or carboxylic acids (via hydrolysis). It can also participate in Pinner reactions.

-

Primary Amine (-NH₂): A nucleophilic handle for amide coupling, reductive amination, or SNAr reactions to build heteroaryl cores (e.g., quinazolines, pyrimidines).

Stereochemical Importance

The biological activity of drugs derived from this intermediate often depends on the specific enantiomer ((R) or (S)). The 1270478-series likely encompasses both the racemate and the specific enantiomers.

-

(S)-Enantiomer: Often preferred for kinase inhibitors binding to ATP pockets.

-

(R)-Enantiomer: May exhibit distinct metabolic profiles.

Experimental Protocols

Synthesis of Chiral 4-(1-aminopropyl)benzonitrile

To achieve high enantiomeric excess (ee), an asymmetric synthesis approach is required. The Ellman Sulfinamide method is the industry standard for such transformations.

Protocol: Asymmetric Synthesis via Ellman Auxiliary

-

Condensation:

-

Reagents: 4-Cyanopropiophenone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Dry THF.

-

Conditions: Reflux for 12-24 h under N₂ atmosphere.

-

Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the formation of the chiral N-sulfinyl ketimine.

-

-

Diastereoselective Reduction:

-

Reagents: NaBH₄ (or L-Selectride for opposite diastereomer).

-

Conditions: -48°C to -78°C in THF.

-

Outcome: The bulky sulfinyl group directs the hydride attack, establishing the stereocenter with high diastereoselectivity (>95:5 dr).

-

-

Deprotection:

-

Reagents: 4M HCl in Dioxane/MeOH.

-

Conditions: Room temperature for 1 hour.

-

Workup: Basify with NaOH to pH >10, extract with DCM.

-

Yield: Chiral amine (HCl salt or free base).

-

Visualization of Synthesis Pathway

Caption: Asymmetric synthesis of the 1270478-series scaffold using Ellman's auxiliary for stereochemical control.

Handling, Stability, & Safety

Stability Profile

-

Oxidation: Benzylic amines are susceptible to oxidation to imines or benzoic acids if left in air for prolonged periods. Store under Argon/Nitrogen.

-

Carbonate Formation: The primary amine readily absorbs CO₂ from the air to form carbamates/carbonates.

-

Storage: Keep at 2-8°C in a desiccated, tightly sealed container.

Safety Hazards (GHS Classification)

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

-

Nitrile Hazard: Metabolically can release cyanide ions; treat exposure seriously.

Suppliers and Sourcing

Since CAS 1270478-13-1 is a specialized research chemical, it is typically available through Custom Synthesis (CROs) rather than bulk catalog distributors. Researchers should request quotes using the structure or the validated neighbor CAS 1270478-95-9 .

Table 2: Sourcing Categories

| Supplier Type | Recommended Vendors | Notes |

| Catalog Aggregators | ChemicalBook, Molbase, ChemNet | Use CAS 1270478-95-9 for search. |

| Custom Synthesis | WuXi AppTec, PharmBlock, Combi-Blocks | Capable of synthesizing specific enantiomers or salts (HCl). |

| Fine Chemical Specialists | Enamine, Otava Chemicals | Often stock benzylic amine libraries. |

References

- Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.

-

PubChem. Benzonitrile Derivatives and Bioactivity. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

The Strategic Utility of 2-Methyl-5-(trifluoromethyl)piperidine in Synthetic Chemistry: A Guide for Researchers

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its saturated heterocyclic framework provides a versatile three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. The strategic incorporation of a trifluoromethyl (CF₃) group can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The combination of these two privileged motifs in 2-Methyl-5-(trifluoromethyl)piperidine creates a valuable and underexplored building block for the synthesis of novel chemical entities with potential applications in drug development and agrochemical research.

This technical guide provides a comprehensive overview of the synthesis and synthetic applications of 2-Methyl-5-(trifluoromethyl)piperidine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stereochemistry

2-Methyl-5-(trifluoromethyl)piperidine is a chiral compound, existing as a racemic mixture of (2R,5R), (2S,5S), (2R,5S), and (2S,5R) stereoisomers. The relative stereochemistry of the methyl and trifluoromethyl groups (cis or trans) significantly influences the molecule's conformation and its interactions with biological targets. The separation of these stereoisomers and their individual applications represent a key area for further investigation.

While specific experimental data for 2-Methyl-5-(trifluoromethyl)piperidine is not extensively reported in the literature, its properties can be inferred from related structures. It is expected to be a liquid at room temperature with a characteristic amine odor.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₁₂F₃N | - |

| Molecular Weight | 167.17 g/mol | - |

| Boiling Point | Data not available; likely higher than 2-methylpiperidine (118-119 °C) due to the CF₃ group.[4][5] | Inferred |

| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. | - |

| Solubility | Expected to be soluble in common organic solvents. | Inferred |

| Safety | Handle with care, assuming it to be flammable, corrosive, and toxic, similar to other piperidine derivatives.[3][6] | Inferred |

Synthesis of 2-Methyl-5-(trifluoromethyl)piperidine: A Practical Approach

A robust and scalable synthesis of 2-Methyl-5-(trifluoromethyl)piperidine can be achieved through a two-step sequence involving the formation of a substituted pyridine precursor followed by catalytic hydrogenation.

Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

The synthesis of the pyridine precursor, 2-methyl-5-(trifluoromethyl)pyridine, is a critical first step. While several methods exist for the synthesis of trifluoromethylated pyridines, a common industrial approach involves the transformation of a readily available starting material like 3-picoline.[7][8] This multi-step process typically involves N-oxidation, chlorination, and fluorination reactions.

Step 2: Catalytic Hydrogenation to 2-Methyl-5-(trifluoromethyl)piperidine

The reduction of the aromatic pyridine ring to the saturated piperidine is most effectively achieved through catalytic hydrogenation. This method offers high yields and is generally clean, avoiding the use of stoichiometric metal hydrides.

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[9][10][11]

Materials:

-

2-Methyl-5-(trifluoromethyl)pyridine

-

Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)

-

Glacial acetic acid or methanol

-

Hydrogen gas (high pressure)

-

High-pressure hydrogenation reactor

-

Inert gas (Nitrogen or Argon)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a suitable reaction vessel for the high-pressure reactor, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable solvent such as glacial acetic acid or methanol. The choice of solvent can influence the reaction rate and selectivity.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere.

-

Reaction Setup: Securely place the reaction vessel in the high-pressure reactor.

-

Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar). The optimal pressure may need to be determined empirically.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified duration (typically 12-24 hours). Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR if possible.

-

Work-up:

-

After the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford the desired 2-Methyl-5-(trifluoromethyl)piperidine.

Expert Insights:

-

Catalyst Choice: Both PtO₂ and Rh/C are effective catalysts for pyridine hydrogenation. Rhodium catalysts may sometimes offer higher selectivity and activity under milder conditions.

-

Solvent Effects: Acidic solvents like acetic acid can protonate the pyridine nitrogen, which can enhance the rate of hydrogenation. However, this may not be suitable for substrates with acid-labile functional groups.

-

Stereoselectivity: The hydrogenation of substituted pyridines can lead to a mixture of cis and trans diastereomers. The diastereoselectivity can be influenced by the catalyst, solvent, and reaction conditions. Further research is needed to control the stereochemical outcome of this specific hydrogenation.

Applications of 2-Methyl-5-(trifluoromethyl)piperidine as a Synthetic Building Block

The secondary amine of 2-Methyl-5-(trifluoromethyl)piperidine provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

N-Alkylation

The nucleophilic nitrogen of 2-Methyl-5-(trifluoromethyl)piperidine can readily react with various alkylating agents to introduce a wide range of substituents at the N-1 position.

Materials:

-

2-Methyl-5-(trifluoromethyl)piperidine

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of 2-Methyl-5-(trifluoromethyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (1.5-2.0 eq) such as potassium carbonate or triethylamine.

-

Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up, and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation.

N-Acylation

Reaction with acylating agents such as acyl chlorides or anhydrides provides access to a variety of amides and carbamates, which are common functionalities in bioactive molecules.

Materials:

-

2-Methyl-5-(trifluoromethyl)piperidine

-

Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Base (e.g., triethylamine, pyridine)

-

Solvent (e.g., dichloromethane, THF)

-

Standard work-up and purification reagents

Procedure:

-

Dissolve 2-Methyl-5-(trifluoromethyl)piperidine (1.0 eq) and a base (1.2 eq) such as triethylamine or pyridine in a dry solvent like dichloromethane or THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Perform an aqueous work-up, which may include washing with dilute acid and/or base to remove unreacted starting materials and byproducts.

-

Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

N-Arylation and Coupling Reactions

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the formation of N-aryl piperidines. These reactions significantly expand the chemical space accessible from this building block, allowing for its incorporation into complex aromatic systems. While specific protocols for 2-Methyl-5-(trifluoromethyl)piperidine are not yet established, general conditions for N-arylation of secondary amines can be adapted.

Future Outlook and Potential Applications

The unique combination of a chiral piperidine scaffold and a trifluoromethyl group makes 2-Methyl-5-(trifluoromethyl)piperidine a highly promising building block for the discovery of new therapeutic agents and agrochemicals. Its potential applications include:

-

CNS-active agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier permeability.

-

Metabolic disease therapies: Piperidine derivatives are found in several drugs for diabetes and related disorders.

-

Oncology: The trifluoromethyl group can improve the metabolic stability and target engagement of kinase inhibitors and other anticancer agents.

-

Agrochemicals: The unique properties of this scaffold may lead to the development of novel pesticides and herbicides.

Further exploration of the stereoselective synthesis of 2-Methyl-5-(trifluoromethyl)piperidine and the development of robust protocols for its diverse functionalization will undoubtedly unlock its full potential as a strategic tool in synthetic chemistry.

References

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P

- US4650875A - Preparation of (trifluoromethyl)

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (URL: [Link])

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])

-

A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - NIH. (URL: [Link])

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (URL: [Link])

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Process For The Preparation Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. (URL: [Link])

-

Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. (URL: [Link])

- WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google P

-

WO 94/10165 - Googleapis.com. (URL: [Link])

-

WO 2012/069948 Al - Common Organic Chemistry. (URL: [Link])

-

Structure of trifluoromethyl piperidine derivative - ResearchGate. (URL: [Link])

-

2-methyl piperidine, 109-05-7 - The Good Scents Company. (URL: [Link])

-

2-Methyl-5-(trifluoromethyl)piperidine 100mg - Dana Bioscience. (URL: [Link])

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

-

Safety Data Sheet: Piperidine - PENTA. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (URL: [Link])

-

Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. (URL: [Link])

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (URL: [Link])

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (URL: [Link])

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. (URL: [Link])

-

2-Methylpiperidine | CAS 109-05-7 | Aure Chemical. (URL: [Link])

Sources

- 1. 2-(Trifluoromethyl)piperidine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google Patents [patents.google.com]

- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 2-Methyl-5-(trifluoromethyl)piperidine in Medicinal Chemistry

Introduction: The Strategic Value of the 2-Methyl-5-(trifluoromethyl)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets. The introduction of a trifluoromethyl (CF3) group imparts a unique set of physicochemical properties that are highly advantageous in drug design. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability and oral bioavailability.[2]

The 2-Methyl-5-(trifluoromethyl)piperidine scaffold combines these beneficial features, offering a privileged building block for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The strategic placement of the methyl and trifluoromethyl groups allows for fine-tuning of the molecule's stereochemistry and electronic properties, which can profoundly influence its pharmacological activity and pharmacokinetic profile.

This guide provides a comprehensive overview of the application of the 2-Methyl-5-(trifluoromethyl)piperidine scaffold, with a focus on its use in the development of neurokinin-1 (NK1) receptor antagonists, exemplified by the clinical candidate casopitant. Detailed protocols for the synthesis of this scaffold, its incorporation into lead compounds, and relevant biological and imaging assays are provided to enable researchers to effectively utilize this valuable building block in their drug discovery programs.

Case Study: The 2-Methyl-5-(trifluoromethyl)piperidine Motif in Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and is also implicated in depression and anxiety.[3][4] Antagonists of the NK1 receptor block the emetic signaling cascade in the brain, providing significant therapeutic benefit to cancer patients undergoing chemotherapy.[4]

The clinical candidate casopitant is a potent and selective NK1 receptor antagonist that features a piperidine core substituted with a 5-(trifluoromethyl)pyridinyl moiety, a close structural analog of the 5-(trifluoromethyl)piperidine scaffold.[5][6] The trifluoromethyl group in casopitant is crucial for its high binding affinity and favorable pharmacokinetic properties, including its ability to cross the blood-brain barrier.[5]

The development of casopitant highlights the utility of the 2-substituted-5-(trifluoromethyl)piperidine scaffold in designing CNS-active drugs. The specific stereochemistry of the piperidine ring is critical for optimal interaction with the NK1 receptor, underscoring the importance of stereocontrolled synthesis.

Signaling Pathway of NK1 Receptor in Emesis

Caption: NK1 Receptor Signaling in Chemotherapy-Induced Emesis and the Mechanism of Action of Casopitant.

Data Presentation: Pharmacological and Pharmacokinetic Properties

The following tables summarize key in vitro and in vivo data for casopitant, illustrating the desirable properties conferred by the trifluoromethyl-substituted piperidine scaffold.

Table 1: In Vitro Activity of Casopitant

| Parameter | Value | Species | Reference |

| NK1 Receptor Binding Affinity (IC50) | 0.9 nM | Human | [5] |

| NK1 Receptor Functional Antagonism (pA2) | 9.4 | Ferret |

Table 2: Pharmacokinetic Profile of Casopitant in Humans

| Parameter | Value | Route of Administration | Reference |

| Tmax (hours) | ~3 | Oral | [5] |

| Half-life (hours) | 9-13 | Oral | [5] |

| Oral Bioavailability | Moderate | Oral | [5] |

| Brain Penetration | Yes | Oral |

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a 2-Substituted-5-(trifluoromethyl)piperidine Intermediate

This protocol outlines a representative stereoselective synthesis of a key piperidine intermediate, adaptable for the synthesis of various NK1 receptor antagonists. The strategy is based on established synthetic methodologies for piperidine derivatives.[7]

Workflow for the Synthesis of the Piperidine Intermediate

Caption: Synthetic workflow for the stereoselective preparation of the piperidine core.

Step-by-Step Methodology:

-

Preparation of the Pyridyl Grignard Reagent:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Maintain the reaction temperature below 30°C. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a gentle reflux.

-

-

Addition to a Chiral N-Acyl-oxazolidinone:

-

In a separate flame-dried flask, dissolve the chiral N-acyl-oxazolidinone (e.g., (R)-4-phenyl-2-oxazolidinone acylated with a suitable electrophile) (1.0 eq) in anhydrous THF.

-

Cool the solution to -78°C.

-

Slowly add the prepared Grignard reagent to the oxazolidinone solution.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

-

-

Diastereoselective Reduction of the Ketone:

-

Dissolve the product from the previous step (1.0 eq) in a mixture of THF and methanol.

-

Cool the solution to -78°C.

-

Add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at -78°C for 3 hours.

-

Quench the reaction with acetone and allow it to warm to room temperature.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Dry the organic layer and concentrate to yield the alcohol.

-

-

Intramolecular Cyclization:

-

Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.0 eq) and cool the solution to 0°C.

-

Slowly add methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0°C for 1 hour.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate to yield the mesylate.

-

Dissolve the crude mesylate in a suitable solvent such as dimethylformamide (DMF) and heat to 80°C to effect intramolecular cyclization to the piperidine.

-

Purify the piperidine derivative by column chromatography.

-

-

Deprotection of the Chiral Auxiliary:

-

Cleave the chiral auxiliary using standard conditions, for example, with lithium hydroxide in a mixture of THF and water, to yield the desired chiral 2-substituted-5-(trifluoromethyl)piperidine.

-

Protocol 2: In Vitro NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.[8]

Workflow for NK1 Receptor Binding Assay

Caption: Workflow for the in vitro NK1 receptor radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Use commercially available cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Thaw the membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl2, 0.02% BSA).

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.

-

To each well, add:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations (typically from 10 µM to 0.1 nM).

-

50 µL of [3H]Substance P (specific activity ~80 Ci/mmol) at a final concentration of ~0.5 nM.

-

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a known NK1 antagonist (e.g., 1 µM aprepitant) instead of the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Scintillation Counting:

-

Dry the filter plate at 50°C for 30 minutes.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: Calcium Flux Functional Assay for NK1 Receptor Antagonism

This protocol measures the ability of a test compound to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor, providing a measure of functional antagonism.[9]

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Culture a cell line stably expressing the human NK1 receptor (e.g., U373 MG astrocytoma cells) in a 96-well black-walled, clear-bottom plate.

-

When cells reach ~90% confluency, remove the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[10]

-

-

Compound Incubation:

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject a solution of Substance P (agonist) at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response obtained in the absence of the antagonist (100%) and the baseline fluorescence (0%).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 4: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the susceptibility of a test compound to metabolism by cytochrome P450 enzymes in human liver microsomes.[11][12]

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

-

Add the test compound at a final concentration of 1 µM.

-

-

Initiation of Metabolism:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

-

Protocol 5: Radiosynthesis of a [18F]-Labeled Piperidine Derivative for PET Imaging

This protocol provides a general method for the radiosynthesis of a positron emission tomography (PET) tracer based on the 2-Methyl-5-(trifluoromethyl)piperidine scaffold for in vivo imaging of NK1 receptors. The strategy is adapted from the synthesis of [18F]SPA-RQ.[13][14]

Workflow for PET Tracer Radiosynthesis

Caption: General workflow for the radiosynthesis of an [18F]-labeled piperidine-based PET tracer.

Step-by-Step Methodology:

-

Production of [18F]Fluoride:

-

Produce aqueous [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

-

Azeotropic Drying:

-

Trap the aqueous [18F]fluoride on an anion exchange cartridge.

-

Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

-

Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

-

-

Nucleophilic Fluorination:

-

To the dried [18F]fluoride/K2.2.2 complex, add a solution of a suitable precursor (e.g., a tosylate or mesylate derivative of the piperidine scaffold) in an anhydrous aprotic solvent (e.g., DMSO or acetonitrile).

-

Heat the reaction mixture at 120-150°C for 10-15 minutes.

-

-

Deprotection (if necessary):

-

If the precursor contains a protecting group (e.g., a Boc group on the piperidine nitrogen), remove it under appropriate conditions (e.g., by adding an acidic solution and heating).

-

-

HPLC Purification:

-

Purify the crude reaction mixture by semi-preparative high-performance liquid chromatography (HPLC) to isolate the [18F]-labeled product.

-

-

Formulation:

-

Collect the HPLC fraction containing the desired product.

-

Remove the HPLC solvent under reduced pressure.

-

Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) for injection.

-

References

- Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s marketed drugs. Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9917021, Casopitant. Retrieved January 29, 2024 from [Link].

- Gualtieri, F. (2016). Piperidine-Based Drug Discovery. Academic Press.

-

Patsnap. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Retrieved from [Link]

- Hargreaves, R. (2009). Phase III results for the novel neurokinin-1 (NK-1) receptor antagonist, casopitant: Single oral dosing regimen for chemotherapy-induced nausea and vomiting (CINV) in patients (Pts) receiving highly emetogenic chemotherapy (HEC). Journal of Clinical Oncology, 27(15S), 9512-9512.

-

Taylor & Francis. (n.d.). Casopitant – Knowledge and References. Retrieved January 29, 2024, from [Link]

- Ruhlmann, E., O'Brien, P., & Jones, G. (2009). Cardiac Safety Data for Casopitant, a Neurokinin-1 Receptor Antagonist, Given with Anthracycline. Cancer Research, 69(24 Supplement), 5122.

- Grunberg, S. M., & Deuson, R. R. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting.

- Navari, R. M. (2008). Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities.

- Di Fabio, R., et al. (2005). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 48(12), 4213-4225.

- Minthorn, E. A., et al. (2008). Pharmacokinetics and brain penetration of casopitant, a potent and selective neurokinin-1 receptor antagonist, in the ferret. Drug Metabolism and Disposition, 36(9), 1846-1852.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 29, 2024, from [Link]

- Hostetler, E. D., et al. (2005). Synthesis and characterization of a potent, selective, radiolabeled substance-P antagonist for NK1 receptor quantitation: ([18F]SPA-RQ). Molecular Imaging and Biology, 7(4), 294-301.

- Ziółkowska, E., et al. (2013). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Pharmacological Reports, 65(4), 938-945.

-

All About Drugs. (2014). Casopitant. Retrieved January 29, 2024, from [Link]

- Biswal, S., Pasricha, P. J., & Chin, F. T. (2010). PET-CT Evaluation of NK1 Receptor Using [18F]SPA-RQ in Gastroparesis. Stanford Bio-X.

- Sanofi-Aventis. (2004). SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]-4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor: I. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 834-842.

Sources

- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 2. USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Impact of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of a potent, selective, radiolabeled substance-P antagonist for NK1 receptor quantitation: ([18F]SPA-RQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PET-CT Evaluation of NK1 Receptor Using [18F]SPA-RQ in Gastroparesis | Welcome to Bio-X [biox.stanford.edu]

Application Note: High-Pressure Iridium-Catalyzed Asymmetric Hydrogenation of 2-(Trifluoromethyl)pyridinium Salts

Executive Summary & Strategic Rationale

The hydrogenation of pyridine derivatives is historically challenging due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison Lewis-acidic metal catalysts. The introduction of a trifluoromethyl (

This protocol details the Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts.[1][2][3][4] Unlike neutral pyridine hydrogenation, which often requires harsh conditions or heterogeneous catalysts with poor stereocontrol, this homogeneous approach utilizes cationic Iridium(I) complexes with chiral phosphine ligands. The method relies on pre-activating the substrate as a pyridinium salt (N-alkylation or protonation), which disrupts aromaticity and prevents catalyst deactivation.

Key Advantages[3][5]

-

Enantioselectivity: Consistently achieves >90% ee using C2-symmetric bisphosphine or P,N-ligands.

-

Atom Economy: Direct hydrogenation using

gas rather than stoichiometric hydride reductants. -

Scalability: Validated for gram-scale synthesis in high-pressure autoclaves.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via the direct coordination of the neutral pyridine to the metal. Instead, it follows an outer-sphere mechanism or an ionic hydrogenation pathway.

The Catalytic Cycle

-

Activation: The Iridium precatalyst forms a dihydride species

under -

Hydride Transfer: The activated pyridinium salt undergoes a 1,2-hydride insertion (often the rate-limiting step) to form a dihydropyridine or enamine intermediate.

-

Isomerization: The enamine isomerizes to an iminium species (acid-catalyzed).[4]

-

Final Reduction: A second hydride transfer yields the chiral piperidinium salt.

Figure 1: Simplified catalytic cycle for the hydrogenation of pyridinium salts. The cycle relies on the continuous regeneration of the Ir-dihydride species.

Pre-Protocol Considerations

Substrate Activation (Critical)

Neutral 2-trifluoromethylpyridine is a poor substrate for direct hydrogenation. It must be converted to a pyridinium salt.

-

Option A (N-Benzylation): React with Benzyl Bromide (

) in acetone. This is preferred for stability and preventing catalyst poisoning. The benzyl group can be removed later via Pd/C hydrogenolysis. -

Option B (Protonation): React with anhydrous

in ether to form the pyridinium chloride salt. Note: Chloride ions can sometimes bridge and deactivate Iridium; non-coordinating counterions (like

Catalyst Selection

For 2-substituted pyridines, the steric bulk of the ligand determines the enantioselectivity.

Detailed Experimental Protocol

Safety Warning: This reaction utilizes Hydrogen gas at high pressure (600 psi / 40 bar). All operations must be performed in a rated stainless steel autoclave behind a blast shield. Trifluoromethyl pyridines can release HF upon decomposition; use chemically resistant seals.

Materials

-

Substrate: N-benzyl-2-(trifluoromethyl)pyridinium bromide (0.25 mmol).

-

Metal:

(1.7 mg, 0.0025 mmol, 1.0 mol% Ir). -

Ligand:

(3.5 mg, 0.0055 mmol, 2.2 mol%). -

Solvent: Toluene/DCM (1:1 mixture) or Ethanol (anhydrous).

-

Equipment: Nitrogen-filled glovebox, Stainless steel autoclave (e.g., Parr instrument).

Step-by-Step Workflow

Phase 1: Catalyst Incubation (In Glovebox)

-

Weigh

and the chiral bisphosphine ligand into a standard vial. -

Add 1.0 mL of degassed solvent (Toluene/DCM 1:1).

-

Stir at room temperature for 20–30 minutes . The solution should turn from orange to a clear/deep red, indicating the formation of the active complex.

Phase 2: Reaction Assembly

-

Place the pyridinium salt substrate (0.25 mmol) into a glass liner or the autoclave vessel.

-

Transfer the pre-formed catalyst solution to the vessel containing the substrate via syringe.[3][4]

-

Add additional solvent if necessary to reach a concentration of ~0.1 M.

-

Seal the autoclave tightly inside the glovebox (or seal under

if transporting out).

Phase 3: Hydrogenation[3]

-

Connect the autoclave to the Hydrogen line.

-

Purge: Pressurize to 50 psi and vent (repeat 3 times) to remove trace

/Air. -

Pressurize: Fill to 600 psi (41 bar) .

-

Stir: Place on a magnetic stir plate or heating block. Stir vigorously (1000 rpm) to ensure gas-liquid mass transfer.

-

Incubate: Run at RT to 30°C for 20–24 hours. Note: Higher temperatures (50°C) increase rate but may erode ee.

Phase 4: Workup & Isolation

-

Slowly vent the hydrogen gas (in a fume hood).

-

Add saturated aqueous

to the reaction mixture and stir for 15 minutes. This neutralizes the salt and liberates the free amine. -

Extract the aqueous layer with DCM (

). -

Dry combined organics over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Figure 2: Operational workflow from raw material to isolated chiral amine.

Data Interpretation & Optimization

The following table summarizes expected outcomes based on variations in the protocol. Use this to guide optimization if your specific substrate fails.

| Parameter | Variation | Expected Impact | Recommendation |

| Pressure | < 200 psi | Incomplete conversion. Aromaticity is hard to break. | Maintain >600 psi.[3][5] |

| Solvent | Methanol | Faster rate, but potential for acetal formation if aldehydes present. | Use Toluene/DCM or TFE. |

| Additive | Can stabilize Ir-species and boost activity (Zhou System). | Add if conversion < 50%. | |

| Counterion | Halides can coordinate Ir. Non-coordinating anions ( | Exchange anion if reaction stalls. |

Troubleshooting Guide

-

Problem: Low Enantioselectivity (< 50% ee).

-

Root Cause: Background racemic hydrogenation or uncatalyzed reduction.

-

Fix: Lower the temperature to 0°C or switch to a bulkier ligand (e.g., from BINAP to SegPhos).

-

-

Problem: No Conversion.

-

Root Cause: Catalyst poisoning by the free pyridine (if salt formation was incomplete).

-

Fix: Ensure the starting material is 100% quaternized (check NMR). Add a scavenger (e.g., 10 mol% additional acid).

-

References

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Angew.[3][6] Chem. Int. Ed. 2012, 51, 10181.[3] Context: Establishes the baseline protocol for N-benzyl pyridinium salts using Ir-SynPhos.

-

Asymmetric Hydrogenation of Heteroaromatics. Source: Acc.[3][4][5][7][8][9] Chem. Res. 2007, 40, 1357 (Y.-G. Zhou).[3] Context: Review of the mechanistic underpinnings of heteroaromatic reduction.

-

Iridium-Catalyzed Hydrogenation of 2-Substituted Pyridinium Salts. Source: J. Am. Chem. Soc. 2013, 135, 9318. Context: Advanced protocols for difficult substrates including trifluoromethyl derivatives.

Sources

- 1. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Mannich reaction for introducing trifluoromethyl groups in piperidines

Application Note: Strategic Synthesis of

Strategic Overview: The Fluorine Effect in Piperidine Scaffolds

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. However, the introduction of a trifluoromethyl (

-

Metabolic Shielding: The

group blocks oxidative metabolism at the susceptible -

pKa Modulation: The strong electron-withdrawing nature of the

group significantly lowers the pKa of the piperidine nitrogen (typically from ~10-11 to ~6-7), improving oral bioavailability and blood-brain barrier permeability by reducing the percentage of ionized species at physiological pH. -

Conformational Lock: The steric bulk of the

group (similar to an isopropyl group) imposes rigid conformational constraints, enhancing receptor selectivity.

This guide details the Vinylogous Mukaiyama-Mannich Reaction (VMMR) as the premier route for accessing these scaffolds. Unlike direct functionalization, which is often chemically intractable due to the stability of the C-F bond, the VMMR allows for the de novo construction of the piperidine ring with high stereocontrol.

Mechanistic Pathway & Workflow

The most robust route to chiral 2-trifluoromethyl piperidines involves the reaction of a trifluoromethyl imine with a silyl dienol ether (or equivalent vinylogous nucleophile), followed by cyclization.

Pathway Visualization

Figure 1: The Vinylogous Mukaiyama-Mannich workflow for constructing the piperidine core from acyclic precursors.

Detailed Protocol: Asymmetric Vinylogous Mukaiyama-Mannich Reaction

This protocol describes the synthesis of a chiral

Reagents & Materials

-

Electrophile:

-(p-methoxyphenyl) trifluoroacetaldimine (prepared in situ or stored under Argon). -

Nucleophile: 2-(Trimethylsilyloxy)furan (TMSOF).

-

Catalyst: (R)-BINOL-derived Chiral Phosphoric Acid (5 mol%).

-

Solvent: Toluene or Dichloromethane (anhydrous).

Step-by-Step Methodology

-

Imine Preparation (Critical Step):

-

Note: Trifluoroacetaldehyde is a gas. Use the commercially available trifluoroacetaldehyde ethyl hemiacetal.

-

Reflux the hemiacetal with

-anisidine (1.0 equiv) in toluene with a Dean-Stark trap to remove water. -

Evaporate solvent to yield the

-PMP trifluoroacetaldimine. Caution: This imine is moisture sensitive.

-

-

Catalytic Mannich Addition:

-

In a flame-dried Schlenk flask under Argon, dissolve the

-PMP imine (1.0 mmol) in anhydrous Toluene (5 mL). -

Add the Chiral Phosphoric Acid catalyst (0.05 mmol, 5 mol%).

-

Cool the reaction mixture to -40°C to maximize stereocontrol.

-

Dropwise add 2-(trimethylsilyloxy)furan (1.2 mmol).

-

Stir at -40°C for 24–48 hours. Monitor by TLC or

NMR (shift from -70 ppm imine to -75 ppm product).

-

-

Quench & Isolation:

-

Quench with saturated aqueous

. -

Extract with EtOAc (

). -

Purify via flash column chromatography (Hexanes/EtOAc).

-

Result: Chiral

-butenolide with an

-

-

Conversion to Piperidine (Ring Expansion):

-

Subject the Mannich adduct to hydrogenation (

, Pd/C) in MeOH. This reduces the double bond and cleaves the furan ring. -

Spontaneous or acid-catalyzed lactamization yields the 2-trifluoromethyl-piperidin-4-one or piperidone derivative.

-

Final reduction (e.g.,

or

-

Optimization & Data Analysis

The choice of catalyst significantly impacts the Diastereomeric Ratio (dr) and Enantiomeric Excess (ee). The table below summarizes typical performance metrics for this transformation.

Table 1: Catalyst Performance in Vinylogous Mannich Reaction of

| Catalyst System | Lewis/Brønsted Type | Yield (%) | Anti/Syn Ratio (dr) | ee (%) | Notes |